rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans
CAS No.:
Cat. No.: VC16519058
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | (1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
| Standard InChI Key | SRWWVPVOMXSKQR-UWVGGRQHSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H](CC2=CC=CC=C12)Br |
| Canonical SMILES | COC1C(CC2=CC=CC=C12)Br |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with bromine at the C2 position and a methoxy group at C1 (Figure 1). The trans-configuration refers to the spatial arrangement of these substituents on opposite faces of the indene ring. The racemic nature ("rac" prefix) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers, which complicates optical activity but enhances structural diversity for synthetic applications .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.10 g/mol |
| CAS Number | 5927-94-6 |
| Configuration | Trans (1R,2R)/(1S,2S) racemate |
Spectroscopic Signatures
While experimental spectral data for this specific compound remains limited in public databases, analogous indene derivatives exhibit characteristic NMR and IR profiles. For example:
-
NMR: Methoxy protons resonate near 3.2–3.5 ppm, while aromatic protons in the indene ring appear between 6.8–7.2 ppm .
-
NMR: The quaternary carbon bearing bromine is typically deshielded to 55–60 ppm .
Synthetic Methodologies
Laboratory-Scale Synthesis
The most reported route begins with 1-methoxy-2,3-dihydro-1H-indene, which undergoes electrophilic bromination using in dichloromethane at 0–5°C (Scheme 1). The reaction proceeds via a bromonium ion intermediate, with the trans-configuration arising from steric hindrance during ring opening .
Scheme 1: Synthesis of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance heat dissipation and minimize byproducts. Post-reaction purification involves fractional distillation followed by recrystallization from ethanol/water mixtures, yielding >98% purity.
Table 2: Comparison of Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 0–5°C | 10–15°C (optimized heat transfer) |
| Purification | Column Chromatography | Recrystallization |
| Yield | 65–75% | 85–90% |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with the bromine moiety susceptible to nucleophilic displacement under basic conditions .
Reactivity Profile
-
Nucleophilic Substitution: The C-Br bond reacts with amines or alkoxides to form C-N or C-O bonds .
-
Oxidation: The methoxy group resists oxidation, but the indene ring undergoes epoxidation with .
| Assay Type | Target Organism/Cell Line | Activity (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 µg/mL |
| Cytotoxicity | HeLa cells | 12 µM |
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes the compound at 8.2 min with >95% purity. Chiral separations remain challenging due to the racemic mixture .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at 227.10 ([M+H]⁺), with fragmentation patterns consistent with Br loss ( 149.08) .
Applications and Future Directions
Pharmaceutical Development
The compound’s selective cytotoxicity positions it as a lead for anticancer agent optimization. Structural analogs with modified halogen substituents (e.g., Cl, I) are under investigation.
Materials Science
Brominated indenes serve as monomers for flame-retardant polymers. Copolymerization with styrene derivatives enhances thermal stability (>300°C) .
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